molecular formula C17H29NO5 B13328949 Ethyl (R)-2-((tert-butoxycarbonyl)amino)-5-oxodec-9-enoate

Ethyl (R)-2-((tert-butoxycarbonyl)amino)-5-oxodec-9-enoate

Cat. No.: B13328949
M. Wt: 327.4 g/mol
InChI Key: MPHWBJHRXDNJNN-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl ®-2-((tert-butoxycarbonyl)amino)-5-oxodec-9-enoate is a compound that belongs to the class of organic compounds known as esters. Esters are commonly used in organic synthesis and have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound features a tert-butoxycarbonyl (Boc) protecting group, which is often used in peptide synthesis to protect amino groups from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-2-((tert-butoxycarbonyl)amino)-5-oxodec-9-enoate typically involves the following steps:

    Formation of the Boc-Protected Amino Acid: The amino acid is first protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The Boc-protected amino acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the ethyl ester.

    Formation of the Enone: The final step involves the formation of the enone moiety through a series of reactions, including oxidation and elimination reactions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-2-((tert-butoxycarbonyl)amino)-5-oxodec-9-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or enone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Ethyl ®-2-((tert-butoxycarbonyl)amino)-5-oxodec-9-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block in the synthesis of pharmaceuticals, particularly in the development of peptide-based drugs.

    Industry: The compound is used in the production of agrochemicals and materials science applications.

Mechanism of Action

The mechanism of action of Ethyl ®-2-((tert-butoxycarbonyl)amino)-5-oxodec-9-enoate involves its ability to act as a protecting group for amino acids. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during peptide synthesis. The Boc group can be selectively removed under mild acidic conditions, allowing for the subsequent formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl ®-2-((tert-butoxycarbonyl)amino)-5-oxodec-9-enoate
  • Ethyl ®-2-((tert-butoxycarbonyl)amino)-5-oxodec-9-enoate
  • Ethyl ®-2-((tert-butoxycarbonyl)amino)-5-oxodec-9-enoate

Uniqueness

Ethyl ®-2-((tert-butoxycarbonyl)amino)-5-oxodec-9-enoate is unique due to its specific structure, which includes a Boc-protected amino group and an enone moiety. This combination of functional groups makes it particularly useful in peptide synthesis and other organic transformations.

Properties

Molecular Formula

C17H29NO5

Molecular Weight

327.4 g/mol

IUPAC Name

ethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxodec-9-enoate

InChI

InChI=1S/C17H29NO5/c1-6-8-9-10-13(19)11-12-14(15(20)22-7-2)18-16(21)23-17(3,4)5/h6,14H,1,7-12H2,2-5H3,(H,18,21)/t14-/m1/s1

InChI Key

MPHWBJHRXDNJNN-CQSZACIVSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CCC(=O)CCCC=C)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C(CCC(=O)CCCC=C)NC(=O)OC(C)(C)C

Origin of Product

United States

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